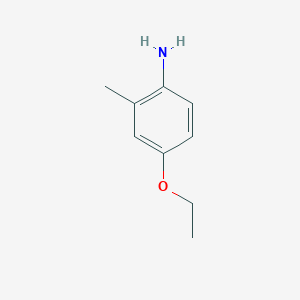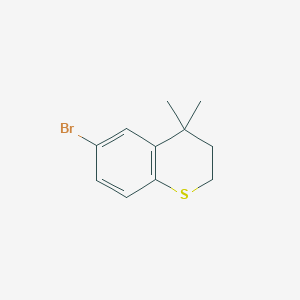
1,3,2lambda2-Dioxastannolane-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2lambda2-Dioxastannolane-4,5-dione is an organotin compound with the molecular formula C2O4Sn It is a member of the dioxastannolane family, characterized by the presence of a tin atom bonded to two oxygen atoms within a five-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,2lambda2-Dioxastannolane-4,5-dione can be synthesized through the reaction of tin(IV) chloride with oxalic acid in the presence of a suitable solvent such as ethanol. The reaction typically proceeds under reflux conditions, allowing the formation of the desired dioxastannolane ring structure. The general reaction scheme is as follows:
SnCl4+C2H2O4→C2O4Sn+4HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,2lambda2-Dioxastannolane-4,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The tin atom in the dioxastannolane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, alkoxides, and amines can react with the tin center under mild conditions.
Major Products Formed
Oxidation: Higher oxidation state tin oxides or hydroxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3,2lambda2-Dioxastannolane-4,5-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of tin-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a catalyst in pharmaceutical synthesis.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer manufacturing.
Wirkmechanismus
The mechanism of action of 1,3,2lambda2-Dioxastannolane-4,5-dione involves its interaction with various molecular targets, primarily through the tin atom. The tin center can coordinate with oxygen, nitrogen, and sulfur atoms in biomolecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dibutyl-1,3,2-dioxastannolane-4,5-dione: Similar structure but with butyl groups attached to the tin atom.
1,3,2lambda2-Dioxastannolane-4,5-dione derivatives: Various derivatives with different substituents on the tin atom.
Uniqueness
This compound is unique due to its specific ring structure and the presence of the tin atom, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and form stable complexes with biomolecules makes it a valuable compound in research and industrial applications.
Eigenschaften
IUPAC Name |
1,3,2λ2-dioxastannolane-4,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Sn/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBLGYCUQGDOOR-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=O)O[Sn]O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2O4Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![12-(NaphthaleN-2yl)benoza[a]athracene](/img/structure/B176865.png)






